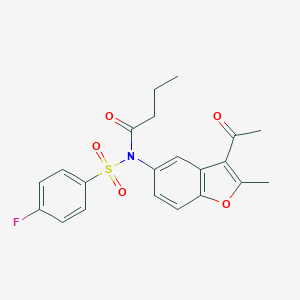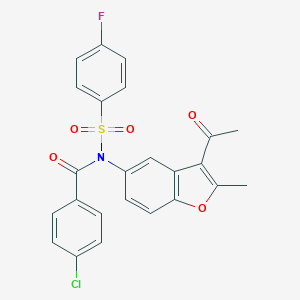![molecular formula C23H18ClN7O B285037 7-(2-chlorophenyl)-5-methyl-N,2-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285037.png)
7-(2-chlorophenyl)-5-methyl-N,2-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-chlorophenyl)-5-methyl-N,2-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In
作用機序
The mechanism of action of 7-(2-chlorophenyl)-5-methyl-N,2-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is complex and varies depending on the specific application. In anticancer research, this compound inhibits the activity of topoisomerase I, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, this compound can induce apoptosis in cancer cells, leading to their destruction. In CNS research, this compound increases the release of dopamine and norepinephrine in the CNS, leading to increased alertness and cognitive function. In biochemistry research, this compound binds to specific proteins and disrupts their interactions, allowing for the identification of new drug targets.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on the specific application. In anticancer research, this compound induces apoptosis in cancer cells, leading to their destruction. In CNS research, this compound increases the release of dopamine and norepinephrine in the CNS, leading to increased alertness and cognitive function. In biochemistry research, this compound binds to specific proteins and disrupts their interactions, allowing for the identification of new drug targets.
実験室実験の利点と制限
The advantages of using 7-(2-chlorophenyl)-5-methyl-N,2-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments include its potent anticancer activity, its ability to increase alertness and cognitive function, and its ability to disrupt protein-protein interactions. The limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and the need for further research to fully understand its mechanism of action.
将来の方向性
There are many future directions for research on 7-(2-chlorophenyl)-5-methyl-N,2-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. These include further studies on its potential as an anticancer agent, investigations into its potential as a CNS stimulant, and research on its potential as a tool for studying protein-protein interactions. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for use in lab experiments.
合成法
The synthesis of 7-(2-chlorophenyl)-5-methyl-N,2-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves a multistep process. The first step involves the reaction of 2-chlorobenzaldehyde with malononitrile to form 2-(2-chlorophenyl)malononitrile. The second step involves the reaction of 2-(2-chlorophenyl)malononitrile with 3-pyridinecarboxaldehyde to form 2-(2-chlorophenyl)-3-(pyridin-3-yl)acrylonitrile. The third step involves the reaction of 2-(2-chlorophenyl)-3-(pyridin-3-yl)acrylonitrile with methylamine to form 7-(2-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. The final step involves the reaction of 7-(2-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide with pyridine-3-carboxylic acid to form this compound.
科学的研究の応用
7-(2-chlorophenyl)-5-methyl-N,2-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase I. In pharmacology, this compound has been studied for its potential as a central nervous system (CNS) stimulant. Studies have shown that this compound can increase the release of dopamine and norepinephrine in the CNS, leading to increased alertness and cognitive function. In biochemistry, this compound has been studied for its potential as a tool for studying protein-protein interactions. Studies have shown that this compound can bind to specific proteins and disrupt their interactions, allowing for the identification of new drug targets.
特性
分子式 |
C23H18ClN7O |
|---|---|
分子量 |
443.9 g/mol |
IUPAC名 |
7-(2-chlorophenyl)-5-methyl-N,2-dipyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C23H18ClN7O/c1-14-19(22(32)28-16-7-5-11-26-13-16)20(17-8-2-3-9-18(17)24)31-23(27-14)29-21(30-31)15-6-4-10-25-12-15/h2-13,20H,1H3,(H,28,32)(H,27,29,30) |
InChIキー |
KUQLIVXHKIBMRB-UHFFFAOYSA-N |
異性体SMILES |
CC1=C(C(N2C(=N1)N=C(N2)C3=CN=CC=C3)C4=CC=CC=C4Cl)C(=O)NC5=CN=CC=C5 |
SMILES |
CC1=C(C(N2C(=N1)N=C(N2)C3=CN=CC=C3)C4=CC=CC=C4Cl)C(=O)NC5=CN=CC=C5 |
正規SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CN=CC=C3)N1)C4=CC=CC=C4Cl)C(=O)NC5=CN=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-tert-butyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B284956.png)
![N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-[(2,4,5-trimethylphenyl)sulfonyl]benzamide](/img/structure/B284960.png)
![Methyl 5-{acetyl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284963.png)
![4-[{4-Nitrobenzoyl}(mesitylsulfonyl)amino]-1-naphthyl 4-nitrobenzoate](/img/structure/B284968.png)


amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284979.png)
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-methoxyphenyl)sulfonyl]benzamide](/img/structure/B284988.png)
![Methyl 5-{isonicotinoyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284993.png)
![Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284996.png)
![Methyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285003.png)
![Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285004.png)
![4-{Acetyl[(2,4-dimethylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B285005.png)
amino]-1-naphthyl 4-methylbenzoate](/img/structure/B285008.png)
